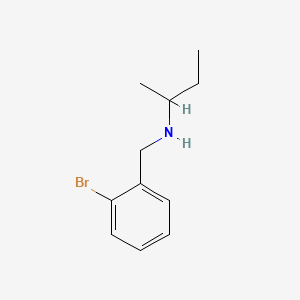

(2-Bromobenzyl)sec-butylamine

Overview

Description

“(2-Bromobenzyl)sec-butylamine” is a compound that can be understood as a combination of “2-Bromobenzyl bromide” and “sec-Butylamine”. “2-Bromobenzyl bromide” is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions . “sec-Butylamine” is an organic chemical compound (specifically, an amine) with the formula CH3CH2CH(NH2)CH3. It is a colorless liquid .

Molecular Structure Analysis

The molecular structure of “sec-Butylamine” is CH3CH2CH(NH2)CH3 . The molecular structure of “(2-Bromobenzyl)sec-butylamine” is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “sec-Butylamine” include: it is a colorless liquid, has a fishy, ammoniacal odor, a density of 0.724 g cm−3, a melting point of −104.50 °C, a boiling point of 63 °C, and is miscible in water .Scientific Research Applications

Kinetic Resolution and Enzymatic Studies

A study demonstrated the kinetic resolution of (R,S)‐sec‐butylamine using ω‐transaminase from Vibrio fluvialis JS17 under reduced pressure, highlighting an enzymatic approach to resolve racemic sec-butylamine to its enantiomerically enriched form. This process was optimized to remove an inhibitory product (2‐butanone) and achieved high enantioselectivity and conversion rates under specific conditions (Yun, Cho, & Kim, 2004).

Synthesis of Diaryl Selenides

Diaryl selenides synthesis involved reactions with Grignard reagents, demonstrating (2-Bromobenzyl)sec-butylamine’s utility in creating complex organic molecules. This method provides an efficient pathway for synthesizing various diaryl selenides, essential in pharmaceuticals and materials science (Zade, Panda, Singh, & Wolmershäuser, 2005).

Volumetric and Refractive Studies

Research on binary liquid mixtures containing 2-methoxyethanol with sec-butylamine explored their densities and refractive indices. These studies provide insights into the molecular interactions and thermodynamic properties of such mixtures, crucial for material science and chemical engineering applications (Kinart et al., 2003).

Derivatization for Analytical Applications

The optimization of derivatization conditions for gas chromatographic determination of sec-butylamine underscores its significance in analytical chemistry. By establishing optimal conditions for derivatization reactions, this research facilitates the precise measurement of sec-butylamine, which is vital for quality control and regulatory compliance in various industries (Zhou, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

As a derivative of sec-butylamine , it may interact with similar biological targets. Sec-butylamine is known to interact with certain enzymes such as Candidapepsin-2 .

Mode of Action

The compound likely interacts with its targets through nucleophilic substitution reactions . The bromine atom on the benzyl group is a good leaving group, making the compound susceptible to attack by nucleophiles .

Biochemical Pathways

Sec-butylamine, a related compound, has been used in the production of certain pesticides . This suggests that (2-Bromobenzyl)sec-butylamine might also interfere with biochemical pathways relevant to pests.

Pharmacokinetics

Sec-butylamine, a structurally similar compound, is known to be miscible in water , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of (2-Bromobenzyl)sec-butylamine.

Result of Action

For instance, sec-butylamine is used in the production of certain pesticides , suggesting that (2-Bromobenzyl)sec-butylamine might also have pesticidal activity.

properties

IUPAC Name |

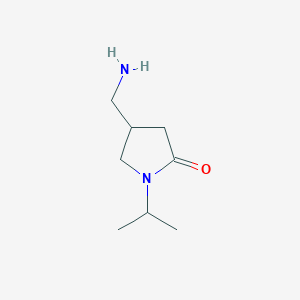

N-[(2-bromophenyl)methyl]butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDSYIDDNQUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromobenzyl)sec-butylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)

![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)

![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)

![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)